4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide
Description
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide (CAS: 126623-65-2) is a brominated isothiazolone derivative featuring a tert-butyl substituent at the 2-position and a sulfone group. This compound is notable for its role as a precursor in synthesizing saccharin derivatives via Diels–Alder reactions . Its molecular formula is C₇H₁₀BrNO₃S, with a molar mass of 262.08 g/mol. The compound is typically available at 95% purity and is used in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
4-bromo-2-tert-butyl-1,1-dioxo-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3S/c1-7(2,3)9-6(10)5(8)4-13(9,11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUZDXFNMOFVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CS1(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598000 | |
| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126623-65-2 | |
| Record name | 4-Bromo-2-tert-butyl-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-tert-butyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Isothiazole Ring Construction
The isothiazole scaffold is synthesized via cyclization of β-thiocyanato carbonyl compounds or oxidative dimerization of thioamides. For example, N-methyl-3-mercaptopropionamide undergoes halogen-mediated cyclization to form 2-methylisothiazol-3(2H)-one derivatives, as demonstrated in analogous syntheses. Adapting this, N-tert-butyl-3-mercaptopropionamide can be cyclized using iodine or bromine, yielding 2-(tert-butyl)isothiazol-3(2H)-one.
Critical Parameters:
Bromination Strategies
Bromination at the 4-position is achieved via electrophilic substitution. Two primary methods are documented:
Direct Bromination
Reagents :
-
N-Bromosuccinimide (NBS) : Selective for electron-deficient aromatic systems.
-
HBr/H₂O₂ : Generates Br⁺ in situ for electrophilic attack.
Protocol (Adapted from CN117836280A):
-
Dissolve 2-(tert-butyl)isothiazol-3(2H)-one in aqueous or mixed solvent (e.g., H₂O/CH₃CN).
-
Add H₂O₂ (30%) and HBr (48%) at 0°C.
-
Stir for 4–6 hours, yielding 4-bromo-2-(tert-butyl)isothiazol-3(2H)-one.
Yield : 75–85%.
Advantages : High regioselectivity; avoids over-bromination.
Metal-Catalyzed Bromination
Reagents :
-
Br₂ with FeCl₃ : Lewis acid catalysis enhances electrophilicity.
-
CuBr₂ : Mediates radical bromination under mild conditions.
Conditions :
-
Temperature : 25–50°C.
-
Solvent : Dichloromethane or ethyl acetate.
Yield : 60–70% (lower due to competing side reactions).
Oxidation to 1,1-Dioxide
The sulfonyl group is introduced via oxidation of the thioether sulfur.
Hydrogen Peroxide Oxidation
-
Dissolve 4-bromo-2-(tert-butyl)isothiazol-3(2H)-one in acetic acid.
-
Add 30% H₂O₂ dropwise at 40°C.
-
Stir for 12 hours.
Yield : 90–95%.
Mechanism : Stepwise oxidation via sulfoxide intermediate.
Potassium Peroxymonosulfate (Oxone®)
Conditions :
-
Solvent : Methanol/water (1:1).
-
Stoichiometry : 2.2 equivalents Oxone®.
-
Time : 6 hours at 25°C.
Advantages : Faster reaction; avoids acidic conditions.
Integrated Synthetic Routes
One-Pot Alkylation-Bromination-Oxidation
Steps :
-
Cyclize N-tert-butyl-3-mercaptopropionamide with iodine/KI to form 2-(tert-butyl)isothiazol-3(2H)-one.
Yield : 65–70% (over three steps).
Industrial-Scale Synthesis (Patent CN117836280A )
Optimized Parameters :
-
Solvent System : H₂O/EtOAc (3:1) reduces byproduct formation.
-
Brominating Agent : HBr/H₂O₂ (cost-effective).
-
Purity : >99% after recrystallization (ethanol/water).
Analytical and Process Data
Table 1. Comparative Analysis of Bromination Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Bromination | HBr/H₂O₂ | H₂O/CH₃CN | 0–5 | 85 | 98 |
| Metal-Catalyzed | Br₂/FeCl₃ | DCM | 25 | 70 | 95 |
| One-Pot | HBr/H₂O₂ | H₂O/EtOAc | 0–20 | 70 | 99 |
Table 2. Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ | Acetic acid | 12 | 95 |
| Oxone® | MeOH/H₂O | 6 | 92 |
Challenges and Mitigation
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Amino derivatives, thio derivatives, alkoxy derivatives.
Hydrolysis: Carboxylic acids, alcohols.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide is its antimicrobial properties. Research indicates that compounds containing isothiazole rings exhibit significant antibacterial and antifungal activities. This compound has been studied for its efficacy against various pathogens, making it a potential candidate for developing new antimicrobial agents.
Case Study : A study published in the Journal of Antibiotics demonstrated that derivatives of isothiazoles, including this compound, showed promising results against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .
Agricultural Applications
In agriculture, this compound has been explored for its potential as a biocide. Its ability to inhibit fungal growth makes it suitable for use in crop protection products.
Research Findings : A study highlighted the effectiveness of isothiazole derivatives in controlling plant pathogens such as Botrytis cinerea, which causes gray mold in various crops. The compound's application could lead to reduced reliance on traditional fungicides .
Material Science
This compound has also found applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows it to act as a stabilizer or additive in formulations.
Example Application : In a recent formulation study, the compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in industries where material durability is crucial .
Data Table: Summary of Applications
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide involves the inhibition of microbial growth by interfering with essential cellular processes. The compound targets and disrupts the function of enzymes and proteins involved in cell wall synthesis, DNA replication, and energy production. This leads to cell death and prevents the growth and proliferation of microorganisms.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Halogen-Substituted Isothiazolone Derivatives
4-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 133743-22-3)
- Structure : Bromine at the 4-position of the benzisothiazole ring.
- Molecular Formula: C₇H₄BrNO₃S; Molar Mass: 262.08 g/mol.
- Reactivity : Exhibits lower reactivity in Diels–Alder reactions compared to the tert-butyl derivative due to the absence of steric hindrance from the tert-butyl group. Predicted pKa: 1.13 ± 0.30 .
- Applications: Limited evidence for biological activity, primarily used in synthetic chemistry.
N-Bromosaccharin (CAS: 35812-01-2)
Chlorinated Analogues
2-(tert-Butyl)-5,7-dichlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: Not provided)
- Structure : Dichloro substitution at positions 5 and 5.
- Synthesis : Prepared via sulfonamide cyclization (88% yield) .
- Physical Properties : Melting point 94–97°C; NMR data confirms regioselective substitution .
- Applications: Potential fungicidal activity, as seen in triphenyltin derivatives of isothiazolones .
Positional Isomers
6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS: 29632-82-4)
Non-Halogenated Derivatives
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Saccharin Sodium)
- Structure : Sodium salt of the parent compound.
- Molecular Formula : C₇H₄NNaO₃S·nH₂O (n = 0 or 2).
- Properties : Sweet taste; melting point 226–230°C; used as a food additive .
- Biological Activity: Unlike brominated derivatives, saccharin lacks cholinesterase inhibition but is a known artificial sweetener .
Comparative Analysis of Key Properties
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide | 126623-65-2 | C₇H₁₀BrNO₃S | 262.08 | Not reported | 4-Br, 2-tert-butyl |
| 4-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | 133743-22-3 | C₇H₄BrNO₃S | 262.08 | Not reported | 4-Br |
| N-Bromosaccharin | 35812-01-2 | C₇H₄BrNO₃S | 262.08 | Not reported | 2-Br |
| Saccharin Sodium | 128-44-9 | C₇H₄NNaO₃S | 205.17 (anhydrous) | 226–230 | Sodium salt |
Activité Biologique
4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, commonly referred to as Isothiazolone, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₇H₈BrN₃O₂S
- Molecular Weight : 228.12 g/mol
- CAS Number : 126623-65-2
- Structure : The compound features a bromine atom and a tert-butyl group attached to an isothiazolone ring, which is known for its diverse biological activities.
Antimicrobial Properties
This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 32 µg/mL |
These findings indicate that the compound possesses potential as a biocide in various applications, including pharmaceuticals and agriculture.
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on human cell lines. A study conducted on human liver cancer cells (HepG2) reported an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. The compound's ability to induce apoptosis in cancer cells suggests its potential use in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with cellular components. It is hypothesized that the isothiazolone moiety reacts with thiol groups in proteins, leading to enzyme inhibition and subsequent cellular stress responses.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a formulation containing this compound was tested against common pathogens in clinical isolates. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various human cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that higher concentrations led to increased apoptosis rates, with flow cytometry analysis confirming significant changes in cell cycle distribution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-(tert-butyl)isothiazol-3(2H)-one 1,1-dioxide, and how can purity be optimized?
- Methodology : A common approach involves bromination of the parent isothiazolone scaffold followed by alkylation with tert-butyl groups. For example, intermediates like 2-(bromoalkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can react with tert-butylamine in polar aprotic solvents (e.g., DMSO) under reflux, with purification via flash chromatography (silica gel, gradient elution) to isolate the product . Optimization of reaction time, stoichiometry, and temperature (e.g., 60–80°C) improves yield. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substitution patterns. For instance, tert-butyl protons appear as a singlet near δ 1.4 ppm, while the isothiazolone ring protons resonate between δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF or Orbitrap systems validate molecular weight (exact mass: ~293.99 g/mol for C₁₁H₁₅BrNO₃S) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from ethanol/water mixtures .
Q. How can researchers assess the compound’s stability under storage or experimental conditions?
- Methodology : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For photostability, expose samples to UV light (254 nm) and monitor degradation via LC-MS. Real-time mass spectrometry (e.g., laser desorption/ionization) detects transient intermediates, revealing hydrolytic or oxidative degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar isothiazol-3(2H)-one 1,1-dioxides?
- Methodology : Discrepancies in receptor binding (e.g., 5-HT₁A affinity vs. in vivo behavioral assays) require orthogonal validation:
- In vitro : Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) to measure Ki values.
- In vivo : Conditional avoidance response (CAR) tests in rodents, comparing ED₅₀ values.
- Computational SAR : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electronic mismatches caused by tert-butyl or bromo substituents .
Q. How can substituent modifications enhance selectivity for target enzymes or receptors?
- Methodology : Systematic SAR studies involve:
- Bromo Replacement : Substitute bromo with electron-withdrawing groups (e.g., nitro) to modulate electrophilicity.
- tert-Butyl Optimization : Replace with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions.
- Bioisosteric Swaps : Replace the isothiazolone ring with thiadiazinone to improve metabolic stability. Biological testing requires IC₅₀ determination in enzyme inhibition assays (e.g., cholinesterase for neuroactive compounds) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates (UV-Vis or HPLC) with varying nucleophiles (e.g., amines, thiols) to determine SN1/SN2 dominance.
- DFT Calculations : Gaussian simulations (B3LYP/6-31G*) model transition states and charge distribution on the isothiazolone ring. Bromine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the 4-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
